molecular formula C9H9NO4 B1425300 2,5-Dioxopyrrolidin-1-yl pent-4-ynoate CAS No. 132178-37-1

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate

Cat. No. B1425300
CAS RN: 132178-37-1
M. Wt: 195.17 g/mol
InChI Key: VLQOCPXVAZTWQR-UHFFFAOYSA-N
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Description

“2,5-Dioxopyrrolidin-1-yl pent-4-ynoate”, also known as “4-pentynoic acid succinimidyl ester” or “Propargyl-C1-NHS ester”, is a colorless or light yellow liquid . It is soluble in organic solvents such as ethanol, acetone, and dimethylformamide . It is relatively stable at room temperature, but can burn in contact with fire sources or high temperatures .


Synthesis Analysis

The synthesis of “this compound” involves several steps and conditions . The process includes the use of dichloromethane/trifluoroacetic acid (DCM/TFA), diisopropylethylamine (iPr2NEt), and dimethylformamide (DMF) among other reagents .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H9NO4 . Its InChI code is 1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2 . The molecular weight is 195.17 g/mol .


Chemical Reactions Analysis

“this compound” has been used in the synthesis of anticonvulsant drugs . It has shown activity in pain models and has been proven effective in the formalin test of tonic pain, the capsaicin-induced pain model, and the oxaliplatin (OXPT)-induced neuropathic pain model in mice .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a topological polar surface area of 63.7 Ų . It has a XLogP3-AA value of -0.3, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Scientific Research Applications

Anticonvulsant Agent Synthesis

2,5-Dioxopyrrolidin-1-yl pent-4-ynoate has been utilized in the design and synthesis of new hybrid anticonvulsants. Researchers synthesized a library of new compounds derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides, showing potential as new hybrid anticonvulsant agents. These molecules combine chemical fragments of well-known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and offering better safety profiles compared to traditional antiepileptic drugs (Kamiński et al., 2015).

Coupling Agent Synthesis

In another study, an efficient synthesis of a heterobifunctional coupling agent critical for chemoselective conjugation of proteins and enzymes was developed using 2,5-dioxopyrrolidin-1-yl derivatives. This synthesis protocol is crucial for preparing coupling agents with high purity and consistency, suitable for various applications in biochemistry and molecular biology (Reddy et al., 2005).

Monoclonal Antibody Production

A 2021 study explored the use of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide to improve monoclonal antibody production in Chinese hamster ovary cell culture. This compound was found to enhance cell-specific antibody production, offering potential advancements in medication supply and cost reduction (Aki et al., 2021).

Fluorescent Labeling in Biochemistry

2,5-Dioxopyrrolidin-1-yl-4-(3-hydroxy-6-oxo-6H-xanthen-9-yl)-3-methylbenzoate, synthesized from 2,5-dioxopyrrolidin-1-yl derivatives, has been used as an amine-reactive derivative for stable covalent labeling of biopolymers. This approach enables efficient synthesis for labeled RNA and other biopolymers, important in biochemical and medical research (Crovetto et al., 2008).

Mechanism of Action

The most plausible mechanism of action of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” involves the inhibition of calcium currents mediated by Cav (L-type) channels .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center/doctor if you feel unwell .

Future Directions

The promising in vivo activity profile and drug-like properties of “2,5-Dioxopyrrolidin-1-yl pent-4-ynoate” make it an interesting candidate for further preclinical development .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) pent-4-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-3-4-9(13)14-10-7(11)5-6-8(10)12/h1H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQOCPXVAZTWQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-pentynoic acid (5.0 g, 51 mmol) and N-hydroxy succinimide (5.87 g, 51 mmol) were added to a solution of DCC (12.6 g, 61.2 mmol) in THF (125 ml) at −10° C. The mixture was then stirred for 1 h at −10° C. then left to stir at room temperature overnight. (A white precipitate was observed after 15 min). Acetic acid (0.63 ml) was then added. The resulting DCU was removed by filtration. The filtrate was then evaporated to give 10a (10 g, 100% crude yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.87 g
Type
reactant
Reaction Step One
Name
Quantity
12.6 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step Two
Name

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Pentynoic acid succinimidyl ester used in conjunction with poly(N-isopropylacrylamide) (PNIPAAm) for DNA sensing?

A1: 4-Pentynoic acid succinimidyl ester plays a crucial role in linking single-stranded DNA (ssDNA) to PNIPAAm brushes, ultimately enabling DNA detection. This compound possesses a succinimidyl ester group, known for its reactivity towards primary amines. [] Researchers exploit this reactivity to covalently attach 4-Pentynoic acid succinimidyl ester to the amine group of a modified ssDNA probe. This ssDNA probe then undergoes a "click" reaction with azido-terminated PNIPAAm brushes grafted onto a gold surface. [] This creates a PNIPAAm-b-ssDNA copolymer brush, the core component of the DNA sensor.

Q2: How does the presence of 4-Pentynoic acid succinimidyl ester contribute to the sensitivity of the DNA sensor?

A2: While 4-Pentynoic acid succinimidyl ester primarily acts as a linker, its presence indirectly contributes to the sensor's sensitivity. The "click" reaction facilitated by this compound ensures a stable covalent bond between the PNIPAAm and ssDNA. [] This stability is crucial for forming a homogeneous complex where bio-multiple hydrogen bonds (BMHBs) enhance proton transfer, leading to a decreased resistivity in the system. [] When target DNA hybridizes with the probe, this homogeneity is disrupted, significantly increasing the resistivity and signaling DNA detection. Therefore, the stable linkage provided by 4-Pentynoic acid succinimidyl ester is essential for the sensor's ability to detect these subtle resistivity changes and consequently, the presence of target DNA.

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